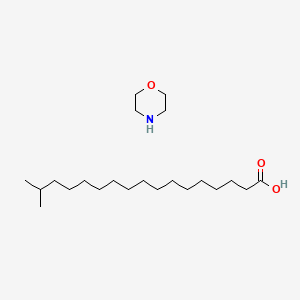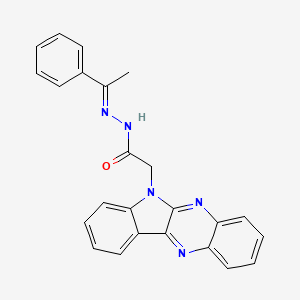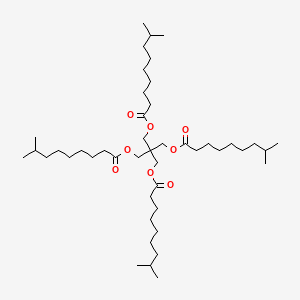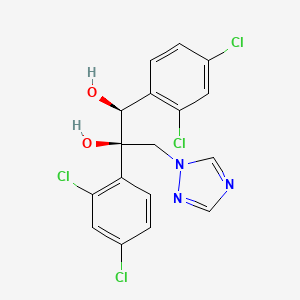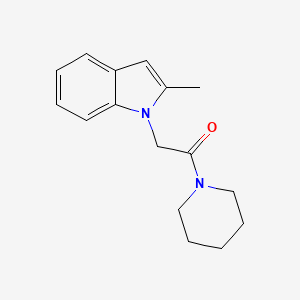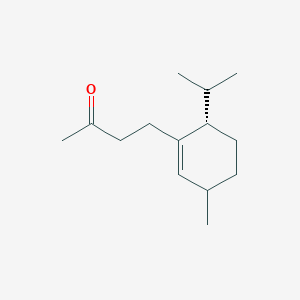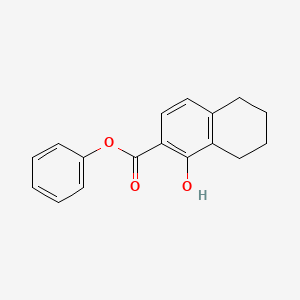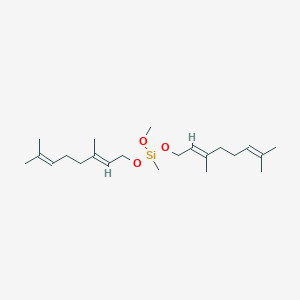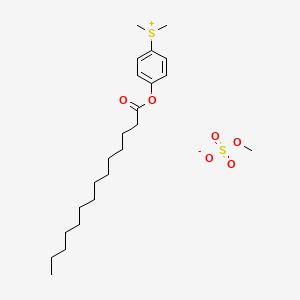
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate typically involves the reaction of dimethyl sulfoxide with 4-(1-oxotetradecyl)phenol in the presence of a methylating agent such as methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Scientific Research Applications
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonium groups into molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Sulfonium, dimethyl(4-((1-oxododecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxooctadecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxodecyl)oxy)phenyl)-, methyl sulfate
Uniqueness
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is unique due to its specific alkyl chain length and the presence of the sulfonium ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and ability to form stable interactions with various molecular targets set it apart from other similar compounds.
Properties
CAS No. |
122533-49-7 |
|---|---|
Molecular Formula |
C23H40O6S2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
dimethyl-(4-tetradecanoyloxyphenyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C22H37O2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(23)24-20-16-18-21(19-17-20)25(2)3;1-5-6(2,3)4/h16-19H,4-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XFJJCQQGVOSGAA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[S+](C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


